

Application Notes and Protocols for the In Vivo Use of K-14585

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Compound of Interest

Compound Name: K-14585

Cat. No.: B15623342

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Introduction

K-14585 is a potent and selective peptide mimetic antagonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] These application notes provide a comprehensive guide for the utilization of **K-14585** in in vivo experimental models, summarizing its mechanism of action, providing detailed experimental protocols, and presenting key quantitative data to facilitate study design and interpretation.

Mechanism of Action

K-14585 exhibits a complex, dual mechanism of action on PAR2. At lower concentrations, it acts as a competitive antagonist, inhibiting PAR2 activation by its agonists, such as trypsin or the synthetic peptide SLIGKV-OH. This antagonistic activity primarily affects Gq/11-dependent signaling pathways, leading to the inhibition of downstream events like inositol phosphate accumulation and calcium mobilization.

However, at higher concentrations, **K-14585** can display partial agonist activity, stimulating certain PAR2-mediated signaling pathways independently of other agonists. This agonistic effect is particularly noted on Gq/11-independent pathways, such as the activation of p38 MAP

kinase. This dual functionality underscores the importance of careful dose-selection in experimental design to elicit the desired antagonistic effects.

Data Presentation

Table 1: In Vitro Activity of **K-14585**

Assay	Cell Line/System	Agonist	IC50 / Ki	Reference
Ca ²⁺ Mobilization	Primary Human Keratinocytes	SLIGKV-OH	IC50 ≈ 1 μM	[2]
[3H]-2-furoyl-LIGRL-NH ₂ Binding	Human PAR2	-	Ki = 0.627 μM	[2]
NFκB Reporter Activity	PAR2-expressing cells	SLIGKV-OH	Inhibitory	
IL-8 Production	PAR2-expressing cells	SLIGKV-OH	Inhibitory	
Inositol Phosphate Accumulation	NCTC2544-PAR2 cells	SLIGKV-OH (30 μM)	~67% inhibition at 5 μM	
p38 MAP Kinase Phosphorylation	NCTC2544-PAR2 cells	SLIGKV-OH	Inhibitory at low conc.	
p38 MAP Kinase Phosphorylation	NCTC2544-PAR2 cells	None (K-14585 alone)	Stimulatory at 30 μM	

Table 2: In Vivo Models and Effects of **K-14585**

Animal Model	Experimental Readout	K-14585 Dose and Administration	Observed Effect	Reference
Guinea Pig	Vascular Permeability (Miles Assay)	1 mg/kg, i.v.	Inhibition of SLIGKV-OH-induced vascular permeability	[2]
Mouse	Saliva Production	1 mg/kg, i.v.	Reduction of pilocarpine-induced salivation	[2]
Rat	Aortic Ring Relaxation	10 µM (in organ bath)	Inhibition of SLIGRL-NH2-induced relaxation	[2]

Experimental Protocols

1. Guinea Pig Model of Vascular Permeability (Miles Assay)

This protocol is adapted from the method used to assess the effect of **K-14585** on PAR2-agonist-induced vascular permeability.

- Animals: Male Hartley guinea pigs (300-350 g).
- Materials:
 - **K-14585**
 - PAR2 agonist (e.g., SLIGKV-OH)
 - Evans Blue dye (1% in sterile saline)
 - Saline solution (0.9% NaCl)
 - Anesthetic (e.g., pentobarbital)

- Syringes and needles for intravenous and intradermal injections.
- Procedure:
 - Anesthetize the guinea pigs.
 - Inject Evans Blue dye (20 mg/kg) intravenously via a suitable vein (e.g., ear vein) to label circulating albumin.
 - After 5 minutes, administer **K-14585** (1 mg/kg) or vehicle (saline) intravenously.
 - After another 5 minutes, inject the PAR2 agonist (e.g., SLIGKV-OH, 10 nmol/site) and a vehicle control intradermally at distinct sites on the shaved dorsal skin.
 - After 30 minutes, euthanize the animals and dissect the skin at the injection sites.
 - Extract the Evans Blue dye from the skin samples using formamide.
 - Quantify the amount of extravasated dye spectrophotometrically at 620 nm.
- Expected Outcome: **K-14585** is expected to significantly reduce the amount of Evans Blue dye leakage at the site of PAR2 agonist injection compared to the vehicle control group.

2. Mouse Model of Saliva Production

This protocol details the procedure to evaluate the inhibitory effect of **K-14585** on secretagogue-induced salivation.

- Animals: Male ddY mice (5 weeks old).
- Materials:
 - **K-14585**
 - Pilocarpine hydrochloride
 - Saline solution (0.9% NaCl)
 - Anesthetic (e.g., pentobarbital)

- Pre-weighed cotton balls
- Syringes and needles for intravenous injection.
- Procedure:
 - Anesthetize the mice.
 - Administer **K-14585** (1 mg/kg) or vehicle (saline) intravenously.
 - After 5 minutes, inject pilocarpine hydrochloride (3 mg/kg) subcutaneously to induce salivation.
 - Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouth of the mouse.
 - Collect saliva for 20 minutes.
 - Remove the cotton ball and weigh it to determine the amount of saliva secreted (1 mg of weight gain is equivalent to 1 μ L of saliva).
- Expected Outcome: **K-14585** is expected to significantly decrease the volume of pilocarpine-induced saliva production compared to the vehicle-treated group.

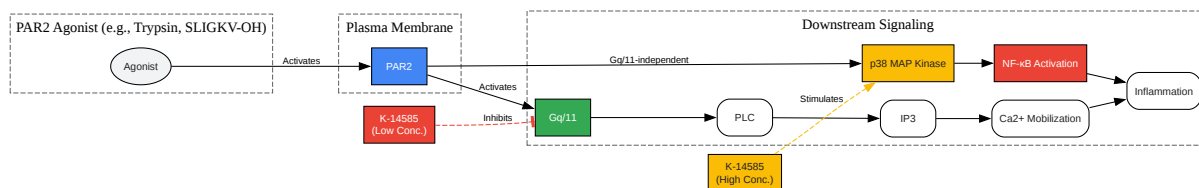
3. Rat Aortic Ring Relaxation Assay

This ex vivo protocol is used to assess the effect of **K-14585** on PAR2-mediated vascular relaxation.

- Animals: Male Wistar rats.
- Materials:
 - **K-14585**
 - PAR2 agonist (e.g., SLIGRL-NH₂)
 - Phenylephrine

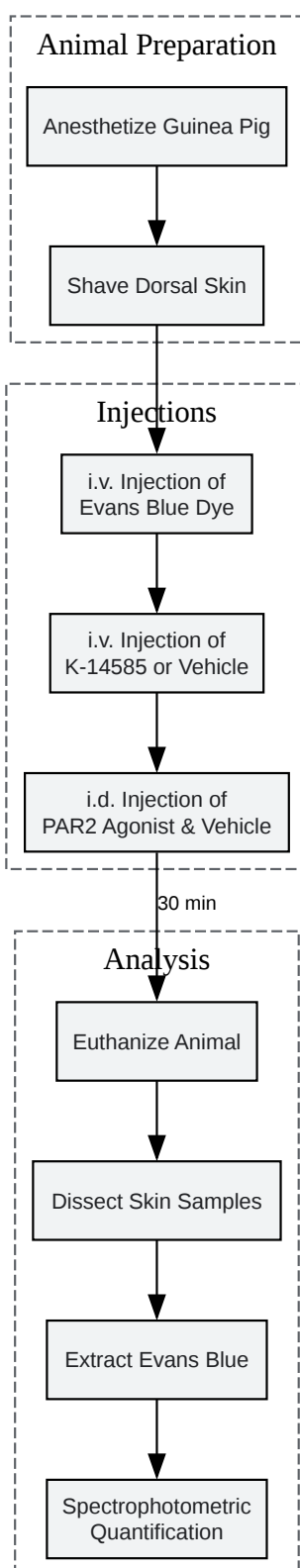
- Krebs-Henseleit solution
- Organ bath system with force transducers.
- Procedure:
 - Euthanize the rat and dissect the thoracic aorta.
 - Cut the aorta into rings (2-3 mm in width).
 - Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
 - Allow the rings to equilibrate under a resting tension of 1.0 g.
 - Pre-contract the aortic rings with phenylephrine (1 μ M).
 - Once a stable contraction is achieved, add the PAR2 agonist (e.g., SLIGRL-NH₂) cumulatively to elicit a concentration-dependent relaxation.
 - In a separate set of experiments, pre-incubate the aortic rings with **K-14585** (e.g., 10 μ M) for 20 minutes before pre-contracting with phenylephrine.
 - Repeat the cumulative addition of the PAR2 agonist and record the relaxation response.
- Expected Outcome: **K-14585** is expected to cause a rightward shift in the concentration-response curve of the PAR2 agonist, indicating competitive antagonism of PAR2-mediated vasorelaxation.

Mandatory Visualizations



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Caption: Dual role of **K-14585** on PAR2 signaling pathways.



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Caption: Workflow for the in vivo vascular permeability assay.

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References

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